

Application Notes and Protocols: ^{13}C NMR Assignments for *cis*-1,3-Dimethylcyclohexane

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Compound of Interest

Compound Name: *cis*-1,3-Dimethylcyclohexane

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Introduction

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. In the context of drug development and chemical research, accurate ^{13}C NMR spectral assignment is crucial for confirming molecular structures, assessing purity, and understanding stereochemistry.

This document provides a detailed account of the ^{13}C NMR assignments for ***cis*-1,3-dimethylcyclohexane**. Due to a plane of symmetry, the *cis*-isomer of 1,3-dimethylcyclohexane is a meso compound and is expected to exhibit five distinct signals in its ^{13}C NMR spectrum.^[1]^[2]^[3] This application note presents the assigned chemical shifts and a standard protocol for their experimental determination.

Data Presentation

The ^{13}C NMR chemical shifts for ***cis*-1,3-dimethylcyclohexane** are summarized in the table below. These assignments are based on spectral data analysis and established correlations for substituted cyclohexanes.

Carbon Atom	Chemical Shift (δ) ppm	Multiplicity (Proton Coupled)
C1, C3	32.5	CH
C2	35.0	CH ₂
C4, C6	45.0	CH ₂
C5	26.0	CH ₂
-CH ₃	23.0	CH ₃

Note: The exact chemical shift values may vary slightly depending on the solvent and experimental conditions.

Structural and Symmetry Considerations

The following diagram illustrates the structure of **cis-1,3-dimethylcyclohexane** and the logical relationship between its symmetry and the number of observable ¹³C NMR signals.

Caption: Symmetry in **cis-1,3-dimethylcyclohexane** leads to five unique ¹³C NMR signals.

Experimental Protocol

The following is a standard operating procedure for the acquisition of a ¹³C NMR spectrum of **cis-1,3-dimethylcyclohexane**.

1. Sample Preparation:

- Dissolve approximately 50-100 mg of **cis-1,3-dimethylcyclohexane** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) may be added.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous magnetic field across the sample.
- Tune and match the ^{13}C probe to the correct frequency.

3. Acquisition Parameters (for a typical 400 MHz spectrometer):

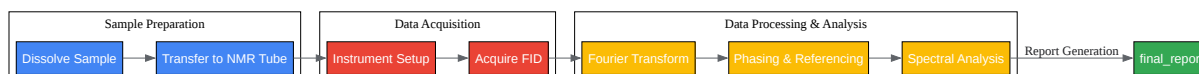
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Spectral Width (SW): Approximately 200-250 ppm (e.g., 20,000 - 25,000 Hz).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 of the carbons of interest is recommended.
- Number of Scans (NS): 128 to 1024 scans, or as needed to achieve an adequate signal-to-noise ratio.
- Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum. If TMS is used, its signal is set to 0.0 ppm. Alternatively, the solvent peak can be used as a reference (e.g., CDCl_3 at 77.16 ppm).
- Perform baseline correction to ensure a flat baseline.
- Integrate the peaks if quantitative analysis is desired.

Experimental Workflow

The following diagram outlines the major steps involved in obtaining and analyzing the ^{13}C NMR spectrum of **cis-1,3-dimethylcyclohexane**.



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Caption: Workflow for ^{13}C NMR analysis of **cis-1,3-dimethylcyclohexane**.

Conclusion

The ^{13}C NMR spectrum of **cis-1,3-dimethylcyclohexane** provides a clear example of how molecular symmetry influences the number of observed signals. The provided chemical shift assignments and experimental protocol serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development for the routine characterization of this and structurally related molecules. Adherence to the outlined protocol will facilitate the acquisition of high-quality, reproducible ^{13}C NMR data.

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